5-(4-Methylbenzyl)-1,3-thiazol-2-amine
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Overview
Description
“5-(4-Methylbenzyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The “4-Methylbenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the 4th carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring attached to a benzyl group at the 5-position. The benzyl group would have a methyl group attached to its 4-position .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, similar compounds like 4-Methylbenzyl alcohol have a boiling point of 259 °C and a density of 1.113 g/mL at 25 °C .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Antiproliferative and Antimicrobial Activities : Schiff bases derived from 1,3,4-thiadiazole compounds, including variants similar to 5-(4-Methylbenzyl)-1,3-thiazol-2-amine, have shown significant antimicrobial activities and DNA protective abilities against oxidative damage. Some compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy strategies (Gür et al., 2020).
Antitumor Activity : A study on a structurally related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, highlighted its crystal structure and promising antitumor activity against the Hela cell line, indicating the therapeutic potential of the thiazole scaffold in cancer treatment (叶姣 et al., 2015).
Biological Activity Modulation
Catalytic and Synthetic Applications : Catalytic amination of 5-iodouracil derivatives, involving thiazole and thiazoline rings, showcases the utility of thiazole compounds in synthesizing heterocyclic structures, which are pivotal in pharmaceutical development (Arterburn et al., 2001).
Anti-leishmanial Activity : Thiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties were evaluated for their anti-leishmanial activity, showcasing the versatility of thiazol-2-amine derivatives in combating parasitic infections (Tahghighi et al., 2012).
Supramolecular Chemistry : Studies on 4-methylbenzo[d]thiazol-2-amine and its adducts with organic acids reveal insights into molecular interactions and supramolecular assembly, highlighting the importance of thiazole derivatives in materials science (Zhang et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, which suggests that 5-(4-methylbenzyl)-1,3-thiazol-2-amine might also interact with similar targets .
Mode of Action
It is plausible that it may interact with its targets in a way that alters their function, leading to changes at the cellular level .
Biochemical Pathways
Based on the properties of similar compounds, it could be involved in various biochemical reactions .
Result of Action
Based on the properties of similar compounds, it could have various effects at the molecular and cellular levels .
Action Environment
Like many other compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety and hazards associated with “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would depend on its exact structure and properties. For example, similar compounds like 4-Methylbenzyl alcohol are considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin irritation, serious eye irritation, and respiratory irritation .
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEONQFTFXDSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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